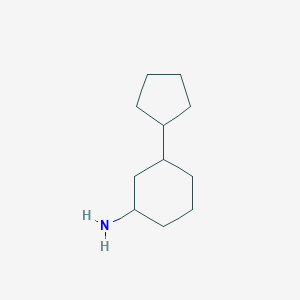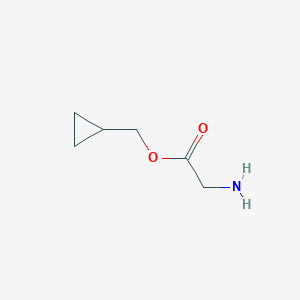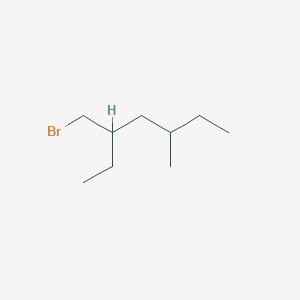
3,3',4,4'-Tetrafluoro-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,4,4’-Tetrafluoro-2,2’-bithiophene is a fluorinated derivative of bithiophene, a compound consisting of two thiophene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3’,4,4’-Tetrafluoro-2,2’-bithiophene can be synthesized through direct arylation polycondensation. This method involves the reaction of 3,3’,4,4’-tetrafluoro-2,2’-bithiophene with other monomers under specific conditions to form polymers . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 3,3’,4,4’-tetrafluoro-2,2’-bithiophene may involve large-scale polycondensation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing advanced reactors and automation to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,4,4’-Tetrafluoro-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more reduced forms of thiophene derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bithiophene structure.
Aplicaciones Científicas De Investigación
3,3’,4,4’-Tetrafluoro-2,2’-bithiophene has a wide range of applications in scientific research:
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and other bioelectronic devices.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: It is employed in the production of high-performance materials, including conductive polymers and advanced coatings.
Mecanismo De Acción
The mechanism by which 3,3’,4,4’-tetrafluoro-2,2’-bithiophene exerts its effects is primarily related to its electronic properties. The introduction of fluorine atoms into the bithiophene structure alters the compound’s electron distribution, enhancing its ability to participate in charge transport and other electronic processes. This makes it an effective component in various electronic and optoelectronic devices.
Comparación Con Compuestos Similares
Similar Compounds
3,3’,4,4’-Tetrafluoro-2,2’-bithiophene: (4FBT)
(E)-1,2-bis(3,4-difluorothien-2-yl)ethene: (4FTVT)
Uniqueness
Compared to other similar compounds, 3,3’,4,4’-tetrafluoro-2,2’-bithiophene offers unique advantages in terms of its electronic properties. The presence of four fluorine atoms significantly enhances its electron-withdrawing capabilities, making it more effective in applications requiring high electron mobility and stability. This sets it apart from other fluorinated thiophene derivatives, which may not offer the same level of performance in electronic applications.
Propiedades
Fórmula molecular |
C8H2F4S2 |
|---|---|
Peso molecular |
238.2 g/mol |
Nombre IUPAC |
2-(3,4-difluorothiophen-2-yl)-3,4-difluorothiophene |
InChI |
InChI=1S/C8H2F4S2/c9-3-1-13-7(5(3)11)8-6(12)4(10)2-14-8/h1-2H |
Clave InChI |
ZOXQUVLJELXWCO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(S1)C2=C(C(=CS2)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13146707.png)
![Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium](/img/structure/B13146718.png)






![2-Methoxythiazolo[4,5-b]pyridine](/img/structure/B13146766.png)
![4-Benzyl-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146783.png)
